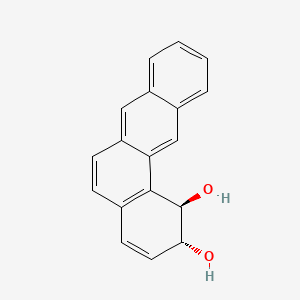
Benz(a)anthracene-1,2-diol, 1,2-dihydro-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-1,2-Dihydrobenzo[a]anthracene-1,2-diol is a chiral diol compound derived from benzo[a]anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by its two hydroxyl groups attached to the first and second carbon atoms of the benzo[a]anthracene structure, making it a dihydrodiol. The stereochemistry of the compound is specified by the (1R,2R) configuration, indicating the spatial arrangement of the hydroxyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-dihydrobenzo[a]anthracene-1,2-diol typically involves the dihydroxylation of benzo[a]anthracene. One common method is the Sharpless asymmetric dihydroxylation, which uses osmium tetroxide (OsO4) as a catalyst and a chiral ligand to induce the desired stereochemistry. The reaction is carried out in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar dihydroxylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-1,2-Dihydrobenzo[a]anthracene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diol to its corresponding hydrocarbon.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of hydroxyl groups.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrocarbons.
Substitution: Halogenated compounds or other substituted derivatives.
Applications De Recherche Scientifique
(1R,2R)-1,2-Dihydrobenzo[a]anthracene-1,2-diol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism of action of (1R,2R)-1,2-dihydrobenzo[a]anthracene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s aromatic structure allows it to intercalate into DNA, potentially affecting gene expression and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2S)-1,2-Dihydrobenzo[a]anthracene-1,2-diol: The enantiomer of the compound with opposite stereochemistry.
Benzo[a]anthracene-1,2-diol: A non-chiral version of the compound.
Anthracene derivatives: Compounds with similar aromatic structures but different functional groups.
Uniqueness
(1R,2R)-1,2-Dihydrobenzo[a]anthracene-1,2-diol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions with other chiral molecules, making it valuable in asymmetric synthesis and chiral recognition studies.
Propriétés
Numéro CAS |
84189-36-6 |
|---|---|
Formule moléculaire |
C18H14O2 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
(1R,2R)-1,2-dihydrobenzo[a]anthracene-1,2-diol |
InChI |
InChI=1S/C18H14O2/c19-16-8-7-11-5-6-14-9-12-3-1-2-4-13(12)10-15(14)17(11)18(16)20/h1-10,16,18-20H/t16-,18+/m1/s1 |
Clé InChI |
YWAOPVBJYIKFQW-AEFFLSMTSA-N |
SMILES isomérique |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3[C@H]([C@@H](C=C4)O)O |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C(C(C=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


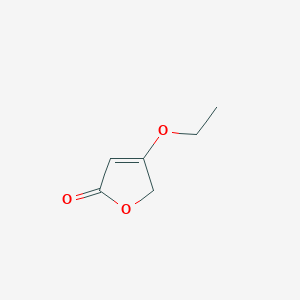
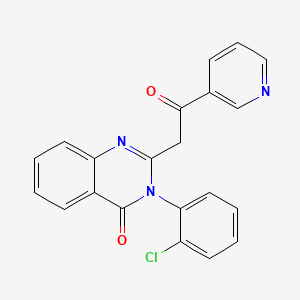
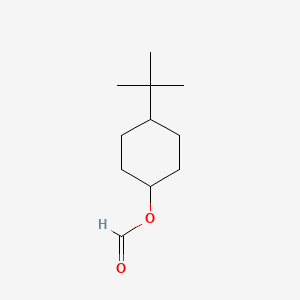
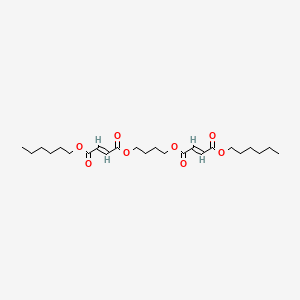


![Benzoic acid, 3-[(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13769779.png)
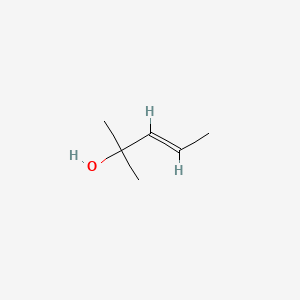
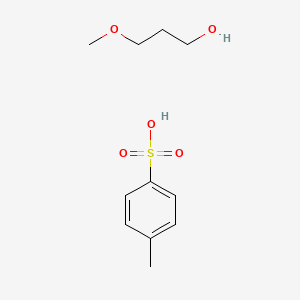
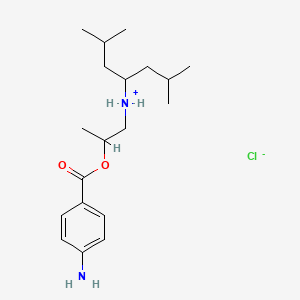

![Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-1-methyl-(9ci)](/img/structure/B13769795.png)


